4-(Diphenylmethoxy)piperidinium chloride
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Overview
Description
4-(Diphenylmethoxy)piperidinium chloride is a chemical compound with the molecular formula C18H22ClNO and a molecular weight of 303.82638 . It is also known by other names such as 4-(benzhydryloxy)piperidine hydrochloride and Ebastine EP Impurity C Hydrochloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines like Ebastine .
Preparation Methods
The synthesis of 4-(Diphenylmethoxy)piperidinium chloride typically involves the reaction of diphenylmethanol with piperidine in the presence of hydrochloric acid. The reaction conditions often include:
Solvents: Chloroform or methanol
Temperature: Room temperature
Atmosphere: Inert atmosphere to prevent oxidation.
Industrial production methods may involve more scalable processes, but the fundamental reaction remains similar. The compound is usually obtained as a pale orange solid that is hygroscopic .
Chemical Reactions Analysis
4-(Diphenylmethoxy)piperidinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Diphenylmethoxy)piperidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying receptor-ligand interactions.
Medicine: It is a key intermediate in the production of antihistamines like Ebastine.
Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(Diphenylmethoxy)piperidinium chloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for Ebastine, it acts on histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms . The pathways involved include inhibition of histamine-induced signaling cascades, leading to decreased inflammation and allergic responses .
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidinium chloride can be compared with other similar compounds such as:
- **4-(Benzhydryloxy)piperidine
4-(Diphenylmethoxy)piperidine: Similar structure but without the chloride ion.
Properties
IUPAC Name |
4-benzhydryloxypiperidin-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXROHDYGZFFVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65214-86-0 |
Source
|
Record name | Piperidine, 4-(diphenylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65214-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(diphenylmethoxy)piperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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